molecular formula C10H20ClNO2 B2467343 Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride CAS No. 861451-21-0

Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride

Cat. No. B2467343
CAS RN: 861451-21-0
M. Wt: 221.73
InChI Key: XJHHEUNCVXNNNO-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9;/h9,12H,4-8H2,1-3H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 207.70 .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is involved in the synthesis of diverse organic compounds. For instance, it has been utilized in the conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to methyl and ethyl acrylate. This reaction facilitated the creation of novel 3-[2-(bromomethyl)piperidin-1-yl]propanoates and 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates (D’hooghe et al., 2009).
  • Another research involved exploring nitrogen heterocyclic periphery around the core of fasiglifam (TAK‐875), an advanced agonist of free fatty acid receptor 1, for potential therapeutic intervention in type 2 diabetes. This compound derivatives were part of the compounds examined (Lukin et al., 2020).

Applications in Pharmacology

  • In pharmacological research, this compound's derivatives have been studied for their potential as drug candidates. One study focused on the pharmacological characterization of a novel κ-opioid receptor antagonist, demonstrating potential for treating depression and addiction disorders (Grimwood et al., 2011).

Applications in Biochemical Studies

  • Research on acetylcholinesterase inhibitors identified derivatives of this compound as potent inhibitors. These compounds showed selective affinity for acetylcholinesterase over butyrylcholinesterase, indicating potential therapeutic applications (Sugimoto et al., 1995).

Role in Agricultural Chemistry

  • The compound's derivatives have also been researched for their effects on plant growth and development. For example, certain derivatives were found to have significant growth-promoting activity in plants, suggesting applications in agriculture (Omirzak et al., 2013).

Contributions to Material Science

  • In material science, this compound derivatives have been used in the synthesis of fluorescent sensors for detecting metal ions in aqueous solutions, demonstrating their utility in environmental monitoring and analysis (Wang et al., 2014).

Potential in Neuroprotective Treatments

  • Derivatives of this compound have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, offering promise as neuroprotective agents for conditions such as brain injuries and neurodegenerative diseases (Chenard et al., 1995).

Safety and Hazards

This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Piperidine derivatives, such as “Methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride”, play a significant role in the pharmaceutical industry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of these compounds .

properties

IUPAC Name

methyl 2-methyl-2-piperidin-4-ylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHHEUNCVXNNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNCC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861451-21-0
Record name methyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.115 g of methyl 2-methyl-2-pyridin-4-ylpropionate [79757-27-0] are dissolved in 5 ml of methanol in an autoclave. The solution is admixed with 0.35 ml of 1.2M HCl in methanol and 0.012 g of platinum(IV) oxide and the reaction mixture is hydrogenated at 4 bar and 23° C. over 46 hours. The catalyst is filtered off through Hyflo and the filtrate is concentrated by evaporation. The title compound is obtained as a light brown residue. Rf=0.05 (200:20:1 dichloromethane-methanol-25% conc. ammonia).
Name
methyl 2-methyl-2-pyridin-4-ylpropionate
Quantity
0.115 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.012 g
Type
catalyst
Reaction Step Four

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